

Butyraldehyde: A Versatile C4 Building Block in Agrochemical Synthesis

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Compound of Interest		
Compound Name:	Butyraldehyde	
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Butyraldehyde, a key C4 aldehyde, serves as a versatile starting material and intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Its reactivity, particularly the aldehyde functional group and the alpha-protons, allows for a range of chemical transformations such as aldol condensations, hydrogenations, and esterifications, leading to the formation of active agrochemical ingredients and important precursors.

This document provides detailed application notes and protocols for the synthesis of various agrochemicals derived from **butyraldehyde**, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

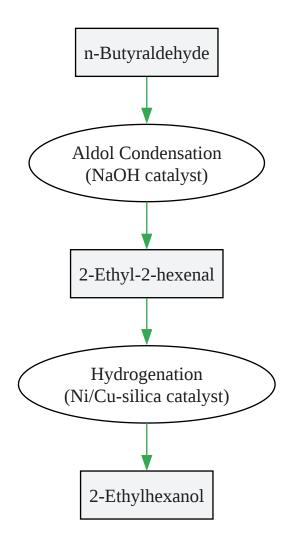
Fungicidal Applications: Synthesis of 2-Ethylhexanol

Butyraldehyde is a primary precursor for the synthesis of 2-ethylhexanol, a compound that has demonstrated notable antifungal properties. The synthesis involves a two-step process: the aldol condensation of n-**butyraldehyde** to form 2-ethyl-2-hexenal, followed by the hydrogenation of this intermediate to yield 2-ethylhexanol.

Synthesis Pathway

The overall synthesis pathway from n-butyraldehyde to 2-ethylhexanol is illustrated below.





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Figure 1: Synthesis of 2-Ethylhexanol from n-Butyraldehyde.

Experimental Protocols

Protocol 1: Aldol Condensation of n-Butyraldehyde to 2-Ethyl-2-hexenal

This protocol describes the base-catalyzed aldol condensation of n-butyraldehyde.

- Materials:
 - n-Butyraldehyde
 - Aqueous sodium hydroxide (NaOH) solution (caustic soda)



- Stirred tank reactor
- Procedure:
 - Charge the stirred tank reactor with n-butyraldehyde.
 - Add the aqueous NaOH solution to the reactor. The NaOH acts as a catalyst.
 - Maintain thorough mixing of the reactants.
 - The aldolization reaction occurs, forming 2-ethyl-3-hydroxyhexanal (butyraldol), which immediately dehydrates to yield 2-ethyl-2-hexenal.
 - The effluent from the reactor contains 2-ethyl-2-hexenal, which can be purified by distillation.

Protocol 2: Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanol

This protocol details the hydrogenation of the intermediate to the final product.[1]

- Materials:
 - 2-Ethyl-2-hexenal
 - Commercial Ni/Cu-silica supported catalyst
 - High-pressure stainless steel batch reactor (autoclave)
 - Hydrogen gas
- Procedure:
 - Charge the autoclave with 2-ethyl-2-hexenal and the Ni/Cu-silica catalyst.
 - Seal the reactor and purge with hydrogen gas.
 - Pressurize the reactor with hydrogen to a pressure of 12–35 bar.
 - Heat the reactor to a temperature between 120 and 140°C.



- Maintain the reaction under these conditions with stirring. The hydrogenation of the carbon-carbon double bond is significantly faster than the hydrogenation of the aldehyde group.
- After the reaction is complete, cool the reactor, release the pressure, and recover the 2ethylhexanol product.
- The product can be purified by distillation.

Quantitative Data

Product	Starting Material	Key Reaction	Catalyst	Yield	Purity	Referenc e
2- Ethylhexan ol	n- Butyraldeh yde	Aldol Condensati on & Hydrogena tion	Ni/Ce- Al2O3	66.9%	-	[2]
2- Ethylhexan ol	2-Ethyl-2- hexenal	Hydrogena tion	Ni/TiO2	100% conversion, 96.4% selectivity	-	[3]

Table 1: Synthesis of 2-Ethylhexanol.

Antifungal Activity of 2-Ethylhexanol

Recent studies have highlighted the antifungal potential of 2-ethylhexanol against various plant pathogens.



Pathogen	Activity Metric	Value	Reference
Fusarium oxysporum f. sp. cucumerinum	Minimum Inhibitory Volume (MIV)	3.0 μL/plate (35.7 mg/L)	[4][5]
Aspergillus flavus	Spore Germination Inhibition (fumigation)	0.17 μL/mL	[6]
Aspergillus flavus	Spore Germination Inhibition (liquid mixing)	0.78 μL/mL	[6]
Aspergillus fumigatus, Candida spp., Fusarium spp.	Minimum Inhibitory Concentration (MIC)	0.0260 to 0.0520 g/mL	[7]

Table 2: Antifungal Activity of 2-Ethylhexanol.

The mechanism of action of 2-ethylhexanol involves the disruption of the hyphal cell wall and cell membrane integrity, leading to a decrease in ergosterol content and a burst of reactive oxygen species (ROS).[4][5][6]

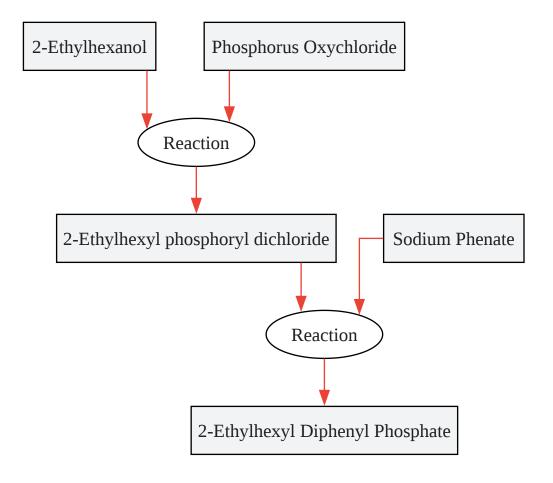
Herbicidal Applications: Synthesis of 2-Ethylhexyl Phosphates

Phosphate esters of 2-ethylhexanol, such as tris-(2-ethylhexyl)phosphate and 2-ethylhexyl diphenyl phosphate, have shown potential as adjuvants and active ingredients in herbicidal formulations.[8]

Synthesis Pathway

The synthesis of 2-ethylhexyl diphenyl phosphate involves the reaction of 2-ethylhexanol with phosphoryl chloride and subsequent reaction with sodium phenate.[9] A general synthesis of phosphate esters is depicted below.





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Figure 2: Synthesis of 2-Ethylhexyl Diphenyl Phosphate.

Experimental Protocol

Protocol 3: Synthesis of 2-Ethylhexyl Diphenyl Phosphate[9][10]

This protocol outlines the synthesis of a phosphate ester of 2-ethylhexanol.

- Materials:
 - 2-Ethylhexanol
 - Phosphorus oxychloride (POCl₃)
 - Sodium phenate
 - Reaction vessel



• Procedure:

- React 2-ethylhexanol with phosphorus oxychloride to form 2-ethylhexyl phosphoryl dichloride. This reaction is typically carried out under controlled temperature conditions.
- The resulting 2-ethylhexyl phosphoryl dichloride is then reacted with sodium phenate.
- The reaction mixture is worked up to isolate the 2-ethylhexyl diphenyl phosphate.
 Purification can be achieved through distillation or chromatography.

Herbicidal Activity

While specific IC50 values for the herbicidal activity of 2-ethylhexyl diphenyl phosphate are not readily available in the provided search results, phosphate esters are known to enhance the activity of herbicides. For instance, tris-(2-ethylhexyl)phosphate is used as a high-performance adjuvant in herbicidal compositions containing pinoxaden.[8] Recent research has also investigated the stereoselective herbicidal activity of 2,4-D ethylhexyl ester, highlighting the importance of the ethylhexyl moiety in herbicidal action.[11]

Insecticidal Applications: Synthesis of Pyrethroid Esters

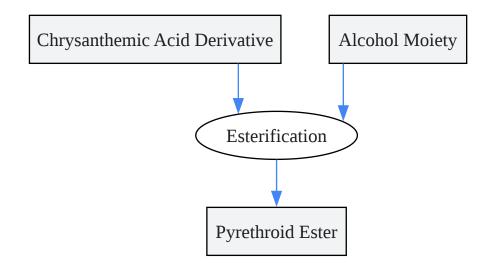
Butyraldehyde derivatives are foundational for the synthesis of certain components of pyrethroid insecticides, a major class of synthetic insecticides. While a direct multi-step synthesis from **butyraldehyde** to a complete pyrethroid molecule is complex and not fully detailed in the search results, the synthesis of key precursors can be linked to **butyraldehyde** chemistry. The general synthesis of pyrethroids involves the esterification of a specific acid (like chrysanthemic acid) with a specific alcohol.

One notable pyrethroid is phenothrin, which is an ester of chrysanthemic acid and 3-phenoxybenzyl alcohol.[12]

General Synthesis of Pyrethroids

The final step in the synthesis of many pyrethroids is an esterification reaction.





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Figure 3: General Esterification Step in Pyrethroid Synthesis.

Synthesis of Phenothrin

Phenothrin is synthesized by the esterification of a chrysanthemic acid derivative with 3-phenoxybenzyl alcohol.[13] While the provided results do not offer a direct synthesis of these precursors from **butyraldehyde**, the structural motifs in these precursors can be conceptually related to C4 building blocks.

Insecticidal Activity of Phenothrin

Phenothrin is a fast-acting insecticide with low mammalian toxicity.[5]

Compound	Test Organism	LD50 Value	Reference
d-Phenothrin	Rat (oral)	>5,000 mg/kg	[5]
d-Phenothrin	Rat (dermal)	>2,000 mg/kg	[5]

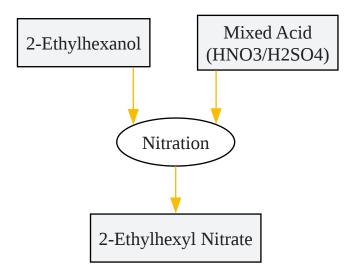
Table 3: Acute Toxicity of d-Phenothrin.

Other Agrochemical-Related Applications: Synthesis of 2-Ethylhexyl Nitrate



2-Ethylhexyl nitrate, synthesized from 2-ethylhexanol, is primarily known as a cetane improver for diesel fuel but also finds applications in other chemical syntheses.

Synthesis Pathway



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Figure 4: Synthesis of 2-Ethylhexyl Nitrate.

Experimental Protocol

Protocol 4: Synthesis of 2-Ethylhexyl Nitrate

This protocol describes the nitration of 2-ethylhexanol.

- Materials:
 - 2-Ethylhexanol
 - Mixed acid (Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄))
 - Urea
 - Aqueous sodium sulfate solution
 - Aqueous sodium carbonate solution



- Reactor
- Procedure:
 - Charge the reactor with a mixed acid solution of HNO₃, H₂SO₄, and water.
 - Adjust the temperature of the mixed acid to $25 \pm 3^{\circ}$ C and add urea over 30 minutes, allowing the temperature to rise to $32.5 \pm 2.5^{\circ}$ C.
 - Add 2-ethylhexyl alcohol to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5 °C.
 - Hold the reaction mixture at this temperature for 1 hour.
 - Stop agitation and separate the bottom acid layer.
 - Wash the organic layer sequentially with 10% aqueous sodium sulfate solution and 10% aqueous sodium carbonate solution.
 - Further washes with aqueous sodium sulfate solution are performed to purify the 2ethylhexyl nitrate product.
 - The final product is obtained with a reported yield of 97%.

Quantitative Data

Product	Starting Material	Key Reaction	Reagents	Yield	Reference
2-Ethylhexyl Nitrate	2- Ethylhexanol	Nitration	HNO₃/H₂SO₄, Urea	97%	
2-Ethylhexyl Nitrate	2- Ethylhexanol	Nitration	HNO3/H2SO4	High yield and purity	[13]

Table 4: Synthesis of 2-Ethylhexyl Nitrate.



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